molecular formula C14H15NO2S B14500760 4-ethyl-N-phenylbenzenesulfonamide CAS No. 64329-90-4

4-ethyl-N-phenylbenzenesulfonamide

Cat. No.: B14500760
CAS No.: 64329-90-4
M. Wt: 261.34 g/mol
InChI Key: VCSDJJRLCXPKJM-UHFFFAOYSA-N
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Description

4-ethyl-N-phenylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethyl-N-phenylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they may inhibit carbonic anhydrase, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-phenylbenzenesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

64329-90-4

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-ethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-2-12-8-10-14(11-9-12)18(16,17)15-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3

InChI Key

VCSDJJRLCXPKJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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